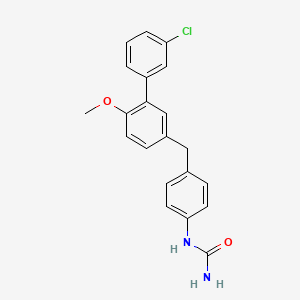

D159687

Description

Properties

IUPAC Name |

[4-[[3-(3-chlorophenyl)-4-methoxyphenyl]methyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-26-20-10-7-15(12-19(20)16-3-2-4-17(22)13-16)11-14-5-8-18(9-6-14)24-21(23)25/h2-10,12-13H,11H2,1H3,(H3,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLUTWHJUDZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC=C(C=C2)NC(=O)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151141 | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155877-97-6 | |

| Record name | D-159687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155877976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-159687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-159687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T436CO8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D159687: A Technical Guide to its Mechanism of Action as a Selective PDE4D Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, D159687 elevates intracellular cAMP levels, subsequently activating protein kinase A (PKA) and leading to the phosphorylation of the cAMP response element-binding protein (CREB). This signaling cascade is implicated in a range of cellular processes, including synaptic plasticity, memory formation, and metabolic regulation. This document provides a comprehensive overview of the mechanism of action of D159687, including its molecular interactions, downstream signaling effects, and key experimental data.

Core Mechanism of Action: Allosteric Modulation of PDE4D

D159687 exerts its inhibitory effect on PDE4D through a unique allosteric mechanism, distinguishing it from traditional competitive inhibitors. Instead of binding to the active site, D159687 interacts with a distinct site on the PDE4D enzyme, inducing a conformational change that reduces its catalytic efficiency. This modulation results in approximately 80% inhibition of PDE4D enzyme activity[1]. This mode of action contributes to a potentially wider therapeutic window compared to non-selective PDE4 inhibitors.

The primary consequence of PDE4D inhibition by D159687 is the localized increase in the intracellular concentration of the second messenger cAMP. This elevation in cAMP levels leads to the activation of downstream signaling pathways, most notably the PKA-CREB pathway.

Signaling Pathway Diagram

Caption: D159687 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of D159687.

Table 1: In Vitro Inhibitory Activity of D159687

| Target | IC50 (nM) | Assay Conditions | Reference |

| Human PDE4D | 28 | Not specified | [2] |

| Human PDE4D7 | 27 | Not specified | [3] |

| PDE4D | 1.9 | Not specified | |

| Human PDE4B | 562 | Not specified | [2] |

| Other PDE Isoforms | >1400 | 14 other PDE isoforms | [2] |

Table 2: Cellular Activity of D159687

| Effect | Cell Line | Concentration | Time | Result | Reference |

| cAMP Hydrolysis Inhibition | HEK293 | 253 nM (IC50) | Not specified | Forskolin-induced | [2] |

| CREB Phosphorylation | HT-22 | 1 µM | 0-24 hours | Transient increase, peaking at 6 hours | |

| CREB Phosphorylation | HT-22 | 0.01-1 µM | 6 hours | Optimal at 1 µM |

Table 3: In Vivo Efficacy of D159687

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Aged Mice | Not specified | Weight and fat mass loss without change in lean mass. | [1] |

| Female Cynomolgus Macaques | 0.05-5 mg/kg; oral daily for a week | Potential recruitment or enhancement of synaptic function with increased task difficulty. | |

| Mice | 3 mg/kg | Impaired novel object recognition. | [2] |

| Mice | 3 or 10 mg/kg | Did not increase anesthesia duration (proxy for emesis). | [2] |

Detailed Experimental Protocols

PDE4D Inhibition Assay (General Protocol)

A standard method for determining the inhibitory activity of compounds on PDE4D involves a radioenzymatic assay.

Materials:

-

Recombinant human PDE4D enzyme

-

[³H]-cAMP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

D159687 (or other inhibitors) at various concentrations

-

Snake venom nucleotidase

-

Anion exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, [³H]-cAMP, and varying concentrations of D159687.

-

Initiate the reaction by adding the PDE4D enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Add snake venom nucleotidase to convert the resulting [³H]-5'-AMP to [³H]-adenosine.

-

Incubate at 30°C for a further 10 minutes.

-

Separate the charged [³H]-cAMP and [³H]-5'-AMP from the uncharged [³H]-adenosine using an anion-exchange resin slurry.

-

Centrifuge the samples and transfer the supernatant containing [³H]-adenosine to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of D159687 and determine the IC50 value.

Western Blot for CREB Phosphorylation

Cell Culture and Treatment:

-

Culture HT-22 mouse hippocampal cells in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with D159687 at various concentrations (e.g., 0.01, 0.1, 1 µM) for different time points (e.g., 0, 1, 3, 6, 12, 24 hours).

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total CREB and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Experimental Workflow Diagram

Caption: Western Blot Workflow for pCREB.

Conclusion

D159687 represents a promising therapeutic candidate due to its selective, allosteric inhibition of PDE4D. Its mechanism of action, centered on the elevation of cAMP and activation of the PKA-CREB signaling pathway, has been demonstrated to have pro-cognitive and metabolic benefits in preclinical models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of D159687 and other selective PDE4D modulators. Further investigation into its clinical efficacy and safety profile is warranted.

References

An In-depth Technical Guide to D159687: A Selective PDE4D Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D159687, a selective negative allosteric modulator of phosphodiesterase 4D (PDE4D). D159687 has garnered significant interest for its potential therapeutic applications in a range of disorders, from cognitive impairment to metabolic diseases. This document synthesizes the current understanding of its mechanism of action, key experimental findings, and relevant protocols.

Core Function and Mechanism of Action

D159687 is a potent and selective inhibitor of the phosphodiesterase 4D (PDE4D) enzyme, an important regulator of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] Unlike many phosphodiesterase inhibitors that act via direct competitive inhibition, D159687 functions as a negative allosteric modulator.[4][5] This unique mechanism involves binding to a site on the PDE4D enzyme that is distinct from the active site, inducing a conformational change that results in approximately 80% inhibition of its enzymatic activity.[5]

The primary function of PDE4D is to hydrolyze cAMP, a crucial second messenger involved in a multitude of cellular signaling pathways.[1][5] By inhibiting PDE4D, D159687 effectively increases intracellular cAMP levels.[5] This elevation in cAMP leads to the activation of downstream signaling cascades, most notably the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) pathway, which is critical for synaptic plasticity, learning, and memory.[1][6]

Signaling Pathway of D159687

The mechanism of action of D159687 primarily involves the modulation of the cAMP signaling pathway. The following diagram illustrates the key steps in this pathway.

References

- 1. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D159687 | PDE4D inhibitor | Probechem Biochemicals [probechem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of D159687 in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme critical for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, D159687 elevates intracellular cAMP levels, thereby activating downstream signaling cascades, most notably the Protein Kinase A (PKA) pathway. This modulation of cAMP signaling by D159687 has shown potential therapeutic effects, including pro-cognitive and metabolic benefits, making it a compound of significant interest in drug development. This guide provides a comprehensive overview of the D159687-cAMP signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction to the cAMP Signaling Pathway and the Role of PDE4D

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential second messenger system involved in a myriad of physiological processes, including metabolism, gene transcription, and neuronal function. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).

The PDE4 enzyme family, which is specific for cAMP, is a key regulator of this process and is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D.[3] These isoforms are expressed in various tissues and play distinct physiological roles. PDE4D, in particular, is highly expressed in the brain and has been implicated in cognitive processes.[4] Inhibition of PDE4D is a promising therapeutic strategy for neurological and metabolic disorders.

D159687: A Selective PDE4D Inhibitor

D159687 is a potent and selective inhibitor of PDE4D.[2] Unlike competitive inhibitors that bind to the active site of the enzyme, D159687 acts as a negative allosteric modulator.[1][2] This means it binds to a site on the PDE4D enzyme distinct from the catalytic site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[3] This allosteric mechanism contributes to its selectivity and potentially a more favorable side-effect profile compared to non-selective PDE4 inhibitors.

Quantitative Data: In Vitro Activity of D159687

The inhibitory activity of D159687 has been quantified through various in vitro assays. The following table summarizes the key IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) | Species | Notes |

| PDE4D | 1.9[2] | Not Specified | |

| human PDE4D | 28[1] | Human | |

| PDE4D7 | 27[4] | Not Specified | |

| human PDE4B | 562[1] | Human | Demonstrates selectivity for PDE4D over PDE4B. |

| Other PDE Isoforms | >1400[1] | Not Specified | Highly selective against other PDE families. |

| Forskolin-induced cAMP hydrolysis in HEK293 cells | 253[1] | Human | Cellular activity demonstrating functional inhibition of cAMP degradation. |

The D159687-Mediated cAMP Signaling Pathway

The primary mechanism of action of D159687 is the inhibition of PDE4D, leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effector proteins, principally Protein Kinase A (PKA).

dot

Caption: D159687-mediated cAMP signaling pathway.

PKA, once activated, can phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylation of CREB leads to its activation and the subsequent regulation of gene expression, which is thought to underlie some of the pro-cognitive effects of PDE4D inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of D159687.

In Vitro PDE4D Inhibition Assay

This protocol describes a coupled-enzyme assay to measure the hydrolytic activity of PDE4D and its inhibition by D159687.

Materials:

-

Recombinant human PDE4D enzyme

-

cAMP substrate

-

D159687

-

Myokinase

-

Pyruvate kinase

-

Lactate dehydrogenase

-

NADH

-

ATP

-

Phosphoenolpyruvate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of D159687 in DMSO.

-

In a 96-well plate, add the assay buffer containing the coupled enzymes (myokinase, pyruvate kinase, lactate dehydrogenase), NADH, ATP, and phosphoenolpyruvate.

-

Add the D159687 dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add the recombinant PDE4D enzyme to all wells except for the negative control.

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the cAMP substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the rate of cAMP hydrolysis.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

dot

Caption: Workflow for the in vitro PDE4D inhibition assay.

Cellular cAMP Measurement Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to D159687 treatment in a cell-based assay.

Materials:

-

HT-22 mouse hippocampal cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

D159687

-

Forskolin (or other adenylyl cyclase activator)

-

IBMX (a non-selective PDE inhibitor, for positive control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

cAMP competitive immunoassay kit (e.g., ELISA-based)

-

96-well cell culture plate

Procedure:

-

Seed HT-22 cells in a 96-well plate and culture until they reach approximately 80-90% confluency.

-

Starve the cells in serum-free medium for 2-4 hours prior to the experiment.

-

Pre-treat the cells with various concentrations of D159687 or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with an adenylyl cyclase activator, such as forskolin, for 15-30 minutes to induce cAMP production.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves incubating the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate.

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration in each sample based on a standard curve.

-

Plot the cAMP concentration as a function of the D159687 concentration.

dot

Caption: Workflow for the cellular cAMP measurement assay.

Conclusion

D159687 is a selective, allosteric inhibitor of PDE4D that effectively increases intracellular cAMP levels. This mechanism of action holds significant promise for the development of novel therapeutics for a range of disorders, particularly those involving cognitive and metabolic dysfunction. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working with D159687 and investigating the therapeutic potential of modulating the cAMP signaling pathway. Further research is warranted to fully elucidate the downstream consequences of PDE4D inhibition by D159687 and to translate these preclinical findings into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. D159687 | PDE4D inhibitor | Probechem Biochemicals [probechem.com]

- 3. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Effects of D159687

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, D159687 elevates intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, primarily the protein kinase A (PKA) and cAMP response element-binding protein (CREB) cascade.[3][4] Preclinical studies have demonstrated the potential of D159687 in metabolic regulation and its influence on the central nervous system. Notably, in aged mice, D159687 induced weight loss, predominantly through the reduction of fat mass, while preserving lean mass.[1][5][6][7] Furthermore, it has been shown to modulate behavioral responses to ethanol and certain GABAergic drugs. This guide provides a comprehensive overview of the biological effects of D159687, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

Mechanism of Action

D159687 functions as a selective negative allosteric modulator of the PDE4D enzyme.[2] Unlike competitive inhibitors that bind to the active site, D159687 binds to an allosteric site on the PDE4D enzyme, inducing a conformational change that reduces its catalytic activity.[1] This inhibition leads to an accumulation of intracellular cAMP.

The primary downstream effector of cAMP is Protein Kinase A (PKA). Increased cAMP levels lead to the activation of PKA, which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in a wide range of cellular processes, including metabolism, neuronal plasticity, and inflammation.[3]

Signaling Pathway Diagram

Caption: PDE4D signaling pathway and the mechanism of action of D159687.

Preclinical Data

Effects on Body Composition in Aged Mice

A key study investigated the effects of D159687 on aged mice. The compound was administered for seven weeks, leading to significant changes in body weight and composition.[1][5][7]

| Parameter | Control (DMSO) | D159687 (3 mg/kg) | p-value | Reference |

| Body Weight Change | - | 4.2g more weight loss than control | < 0.001 | [5][6] |

| Fat Mass | - | Significant Loss | < 0.001 | [5][6] |

| Lean Mass | Unchanged | Unchanged | - | [5][6] |

| Food Intake | - | Significantly Increased | - | [5][6] |

Data presented as change relative to the control group.

In Vitro Inhibitory Activity

D159687 demonstrates high selectivity for the PDE4D isoform.

| Enzyme/Target | IC50 | Reference |

| PDE4D | 1.9 nM | [2] |

| PDE4 | - | [8] |

| CREB phosphorylation | Optimal at 1 µM (in vitro) | [8] |

Behavioral Effects in Mice

Studies have explored the impact of D159687 on behavioral responses, particularly in the context of ethanol and GABAergic drugs.

| Behavioral Test | Effect of D159687 (3 mg/kg) | Reference |

| Ethanol-induced Ataxia | Prolonged recovery | [9][10] |

| Propofol-induced Ataxia | Prolonged recovery | [9] |

| Diazepam-induced Ataxia | Accelerated recovery | [9][10] |

| Sedative-hypnotic effects of ethanol | Prolonged | [9][10] |

| Acute functional tolerance to ethanol | Prevented development | [9][10] |

| Voluntary ethanol drinking | Transiently reduced | [9][10][11] |

Experimental Protocols

In Vivo Study: Body Composition in Aged Mice

Objective: To determine the effect of D159687 on body weight, fat mass, lean mass, and food intake in aged mice.

Methodology:

-

Animal Model: 18-month-old C57B6J male mice were used.[5]

-

Groups: Mice were randomized into a control group receiving Dimethylsulfoxide (DMSO) and a treatment group receiving D159687.[5]

-

Dosing: D159687 was administered at a dose of 3 mg/kg of body weight via oral gavage on weekdays for seven weeks.[5]

-

Measurements:

-

Body weight and food intake were monitored regularly throughout the study.

-

Body composition (fat mass and lean mass) was assessed over time.

-

-

Statistical Analysis: Data were analyzed to compare the changes between the control and D159687-treated groups.

Behavioral Testing: Rotarod Test

Objective: To assess motor coordination and balance.

Methodology:

-

Apparatus: An accelerating rotarod apparatus is used.

-

Procedure:

-

Mice are placed on the rotating rod.

-

The rod accelerates from a starting speed to a final speed over a set period (e.g., 4 to 40 rpm in 300 seconds).

-

The latency for each mouse to fall from the rod is recorded.

-

Multiple trials are conducted with inter-trial intervals.

-

Experimental Workflow: Rotarod Test

Caption: Workflow for the mouse rotarod test.

In Vitro Assay: PDE4D Enzyme Activity

Objective: To determine the inhibitory activity of D159687 on the PDE4D enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human PDE4D enzyme and cAMP as the substrate are used.

-

Assay Principle: The assay measures the conversion of cAMP to AMP by PDE4D. The amount of AMP produced is then quantified, often through a secondary enzymatic reaction that generates a detectable signal (e.g., luminescence or fluorescence).

-

Procedure:

-

The PDE4D enzyme is incubated with varying concentrations of D159687.

-

cAMP is added to initiate the enzymatic reaction.

-

After a set incubation period, the reaction is stopped.

-

A detection reagent is added to measure the amount of AMP produced.

-

-

Data Analysis: The concentration of D159687 that inhibits 50% of the PDE4D enzyme activity (IC50) is calculated.

Conclusion

D159687 is a potent and selective inhibitor of PDE4D with demonstrated biological effects in preclinical models. Its ability to induce fat mass loss while preserving lean mass in aged mice suggests a potential therapeutic application in metabolic disorders associated with aging. Furthermore, its modulation of neuronal pathways warrants further investigation for central nervous system disorders. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the further exploration and potential clinical translation of D159687 and other PDE4D inhibitors. A notable observation from preclinical studies was a higher mortality rate in mice treated with D159687, which was suggested to be potentially related to the oral gavage procedure.[6] This highlights the need for careful consideration of formulation and delivery methods in future studies.

References

- 1. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D159687 | PDE4D inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 6. researchgate.net [researchgate.net]

- 7. Compound D159687, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

D159687 for cognitive function studies

An In-depth Technical Guide to D159687 for Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D159687 is a selective phosphodiesterase 4D (PDE4D) negative allosteric modulator (NAM) that has garnered interest for its potential to enhance cognitive function.[1][2][3] As a modulator of the cyclic adenosine monophosphate (cAMP) signaling pathway, D159687 represents a targeted approach to mitigating cognitive deficits observed in various neurological and psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of D159687, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action: Modulation of the cAMP Signaling Pathway

D159687 functions by allosterically inhibiting the PDE4D enzyme, which is responsible for the degradation of cAMP.[5] By inhibiting PDE4D, D159687 leads to an increase in intracellular cAMP levels, particularly in response to neuronal activation.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB).[4][6] Activated CREB is a transcription factor that plays a crucial role in synaptic plasticity and the formation of long-term memories.[4][6] The signaling cascade is believed to proceed through the cAMP-PKA-CREB pathway, ultimately influencing the expression of genes critical for cognitive processes.[6]

Preclinical Efficacy in Cognitive Models

Studies in animal models have demonstrated the pro-cognitive effects of D159687, although these effects appear to be dose-dependent and exhibit a biphasic, or bell-shaped, dose-response curve.[1][2]

Quantitative Data Summary

| Cognitive Model | Species | D159687 Dosage | Outcome | Reference |

| Contextual Fear Conditioning | Mouse | 0.3 mg/kg | No significant memory enhancement | [1][2] |

| 3 mg/kg | Enhanced memory formation and consolidation | [1][2] | ||

| 30 mg/kg | No significant memory enhancement | [1][2] | ||

| Scopolamine-Induced Amnesia (Y-Maze) | Mouse | 0.3 mg/kg | No significant reversal of amnesia | [3] |

| 3 mg/kg | Significant reversal of scopolamine-induced memory deficits | [3] | ||

| 30 mg/kg | No significant reversal of amnesia | [3] | ||

| Spontaneous Y-Maze (Aged Mice) | Mouse | Not specified | No difference in cognitive function compared to control | [5][7] |

Note: The study in aged mice did not specify the dosage of D159687 used, which may account for the lack of observed cognitive enhancement, potentially due to the biphasic nature of the drug's effects.

Experimental Protocols

Contextual Fear Conditioning

This protocol is designed to assess fear-associated learning and memory.

-

Animal Subjects: Male C57BL/6J mice are commonly used.

-

Drug Administration: D159687 (0.3, 3, or 30 mg/kg) or vehicle is administered orally (p.o.) 30 minutes prior to the conditioning phase.[3]

-

Conditioning Phase: Mice are placed in a conditioning chamber. After a period of exploration, a series of foot shocks are delivered.

-

Testing Phase: 24 hours after the conditioning phase, mice are returned to the same chamber without the delivery of foot shocks. The duration of freezing behavior is recorded as a measure of fear memory.

Y-Maze (Scopolamine-Induced Amnesia Model)

This protocol assesses spatial working memory.

-

Animal Subjects: Male ddY mice are often utilized.

-

Drug Administration: D159687 (0.3, 3, or 30 mg/kg) or vehicle is administered orally 1 hour before the test.[3]

-

Amnesia Induction: Scopolamine (0.1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test to induce cognitive deficits.[3]

-

Y-Maze Apparatus: The maze consists of three identical arms.

-

Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.

Biochemical Analysis of Signaling Pathways

To elucidate the molecular mechanisms underlying the cognitive-enhancing effects of D159687, hippocampal tissue is often analyzed for changes in key signaling proteins.

Quantitative Data on Protein Phosphorylation

| Protein | D159687 Dosage (3 mg/kg) | Outcome | Reference |

| pCREB (Ser¹³³) | Increased | Enhanced phosphorylation, indicating activation | [6] |

| pSNAP (Thr¹³⁸) | Increased | Increased phosphorylation, suggesting enhanced synaptic vesicle fusion | [6] |

| pNR2A (Tyr¹²⁴⁶) | Increased | Increased phosphorylation, indicative of enhanced NMDA receptor function | [6] |

Safety and Tolerability

While D159687 shows promise as a cognitive enhancer, it is important to note potential side effects. At higher doses (30 mg/kg), D159687 has been observed to cause emetic-like effects in animal models.[1][2] Additionally, one study reported mortality in aged mice treated with D159687, though this was potentially linked to the oral gavage procedure.[5][7]

Conclusion and Future Directions

D159687 is a promising PDE4D NAM with demonstrated pro-cognitive effects in preclinical models, particularly at a dosage of 3 mg/kg. Its mechanism of action via the cAMP-PKA-CREB signaling pathway is well-supported by biochemical evidence. The biphasic dose-response relationship is a critical consideration for its therapeutic development. Future research should focus on optimizing the therapeutic window to maximize cognitive enhancement while minimizing side effects. Further studies are also warranted to explore the efficacy of D159687 in a wider range of cognitive impairment models and to fully elucidate its safety profile.

References

- 1. Allosteric inhibition of phosphodiesterase 4D induces biphasic memory-enhancing effects associated with learning-activated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective phosphodiesterase inhibitors: a promising target for cognition enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Compound D159687, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

D159687: A Novel Phosphodiesterase 4D Inhibitor for Obesity and Metabolic Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pre-clinical research on D159687, a selective phosphodiesterase 4D (PDE4D) inhibitor, and its effects on obesity and metabolism. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the cyclic AMP (cAMP) signaling pathway for metabolic disorders.

Core Mechanism of Action

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] Unlike competitive inhibitors, D159687 modulates the enzyme's structure to inhibit its activity by approximately 80%.[1] The inhibition of PDE4D leads to an increase in intracellular cAMP levels.[1] Elevated cAMP activates downstream signaling cascades, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrates to regulate metabolic processes. In the context of obesity, this mechanism is particularly relevant for stimulating lipolysis in adipocytes.

Signaling Pathway in Adipocyte Lipolysis

The inhibition of PDE4D by D159687 plays a crucial role in promoting the breakdown of triglycerides stored in fat cells. The following diagram illustrates the signaling pathway initiated by increased cAMP levels in adipocytes.

Pre-clinical Data in Aged Mice

A key study investigated the effects of D159687 in aged (18-month-old) mice over a seven-week period. The findings from this study are summarized in the tables below.[1][2]

Body Weight and Composition

D159687 treatment resulted in significant weight loss, which was primarily attributed to a reduction in fat mass, with no significant change in lean muscle mass.[1][2]

| Parameter | Control Group (DMSO) | D159687 Group | p-value |

| Baseline Body Weight (g) | ~40 g (average) | ~44 g (average) | Not specified |

| Weight Change after 7 weeks (g) | Gain of ~0.5 g | Loss of ~3.7 g | < 0.001 |

| Adjusted Weight Loss vs. Control (g) | - | 4.2 g more than control | < 0.001 |

| Fat Mass Change | Not specified | Significant loss | < 0.001 |

| Lean Mass Change | No significant change | No significant change | Not significant |

Food Intake and Energy Homeostasis

Interestingly, the weight loss observed in the D159687-treated group occurred despite a significant increase in food consumption, suggesting a potential increase in energy expenditure.[1][2][3]

| Parameter | Control Group (DMSO) | D159687 Group | p-value |

| Average Daily Food Intake (g) | ~3.5 g | ~4.5 g | < 0.05 |

Physical and Cognitive Function

The study also assessed whether D159687 impacted physical and cognitive performance. No significant differences were observed between the treated and control groups in the tested parameters.[1][2]

| Test | Measured Parameter | Result |

| Treadmill Test | Endurance | No significant difference |

| Rotarod Test | Motor coordination and balance | No significant difference |

| Spontaneous Y-Maze Test | Spatial working memory | No significant difference |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Muo et al. (2018).

Animal Model and Drug Administration

-

Animals: Nineteen 18-month-old male C57BL/6 mice were used.[2]

-

Housing: Mice were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Randomization: Mice were randomized into two groups: a control group receiving Dimethyl sulfoxide (DMSO) and a treatment group receiving D159687.[2]

-

Drug Preparation and Administration: D159687 was dissolved in DMSO. The solution was administered daily for seven weeks via oral gavage.[1][2] The exact dosage was not specified in the abstract.

Body Composition Analysis

-

Method: Body composition (fat mass and lean mass) was measured at baseline and at the end of the seven-week treatment period. The specific technique used (e.g., DEXA or MRI) was not detailed in the available abstracts.

Food Intake Measurement

-

Method: Daily food intake was manually measured by weighing the amount of food provided and the amount remaining after 24 hours.

Physical Function Tests

-

Treadmill Test: Mice were acclimatized to the treadmill for two days prior to the test. On the test day, mice were run at a gradually increasing speed until exhaustion. The total time and distance run were recorded.

-

Rotarod Test: Mice were placed on a rotating rod with accelerating speed. The latency to fall off the rod was recorded over multiple trials.

Cognitive Function Test

-

Spontaneous Y-Maze Test: The maze consists of three identical arms. Each mouse was placed in the center of the maze and allowed to freely explore for a set period. The sequence of arm entries was recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.

Mitochondrial Biogenesis

-

Method: Skeletal muscle was harvested at the end of the study to assess mitochondrial biogenesis. The specific markers or assays used were not detailed in the available abstracts.

Experimental Workflow

The following diagram outlines the general workflow of the pre-clinical study on D159687.

Conclusion and Future Directions

The pre-clinical data on D159687 demonstrates its potential as a therapeutic agent for obesity and metabolic disorders. The compound's ability to induce fat mass loss while preserving lean mass, even in the presence of increased food intake, is a compelling finding.[1][2][3] The mechanism of action, through the selective inhibition of PDE4D and subsequent elevation of cAMP, is a well-understood pathway in metabolic regulation.

Further research is warranted to fully elucidate the metabolic effects of D159687. Key areas for future investigation include:

-

Dose-response studies to determine the optimal therapeutic window.

-

In-depth analysis of energy expenditure to understand the mechanisms behind weight loss despite increased caloric intake.

-

Studies in different models of obesity, including diet-induced and genetic models.

-

Long-term safety and toxicology studies.

-

Investigation of the effects of D159687 on insulin sensitivity and glucose metabolism.

References

- 1. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 2. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compartmentalization of cAMP signaling in adipogenesis, lipogenesis, and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

D159687 and Its Role in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide array of neurodegenerative and psychiatric disorders. The activation of glial cells, particularly microglia and astrocytes, initiates a cascade of inflammatory responses, including the release of pro-inflammatory cytokines and other mediators that contribute to neuronal damage. A promising therapeutic strategy to counteract these detrimental processes is the modulation of intracellular signaling pathways that govern inflammatory responses. One such key pathway is regulated by cyclic adenosine monophosphate (cAMP), a second messenger whose levels are controlled by phosphodiesterases (PDEs).

This technical guide provides an in-depth overview of the compound D159687, a selective inhibitor of phosphodiesterase 4D (PDE4D), and its potential role in mitigating neuroinflammation. While direct and extensive research on D159687's anti-neuroinflammatory effects is emerging, this document synthesizes the existing knowledge on its mechanism of action and draws upon the well-established anti-inflammatory properties of the broader class of PDE4 inhibitors to present a comprehensive resource for researchers in the field.

Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway

D159687 exerts its effects by selectively inhibiting the PDE4D enzyme. PDE4 enzymes are responsible for the hydrolysis of cAMP, thereby terminating its signaling. By inhibiting PDE4D, D159687 leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal survival and plasticity, and concurrently suppressing pro-inflammatory signaling pathways. A significant body of evidence on other PDE4 inhibitors, such as rolipram and apremilast, demonstrates that this increase in cAMP and subsequent PKA activation can lead to the downregulation of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), often through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4][5][6][7][8][9][10][11][12][13]

Below is a diagram illustrating the core signaling pathway modulated by D159687.

Quantitative Data Summary

While specific quantitative data for D159687's direct effects on neuroinflammatory markers are limited in publicly available literature, data from studies on other PDE4 inhibitors provide a strong rationale for its potential efficacy. The following tables summarize representative data from studies on related PDE4 inhibitors, which can serve as a benchmark for future investigations with D159687.

Table 1: In Vitro Effects of PDE4 Inhibitors on Inflammatory Markers

| Compound | Cell Type | Stimulus | Measured Marker | Effect | Reference |

| Rolipram | Rat Primary Microglia | Aβ25-35 | TNF-α, IL-1β | Significant Reduction | [1] |

| Rolipram | BV-2 Microglia | LPS | NO, TNF-α | Dose-dependent Reduction | [4] |

| Apremilast | Human PBMCs | LPS | TNF-α, IL-12, IL-23 | Inhibition | [14] |

| Apremilast | THP-1 Macrophages | - | TNF-α, IL-6 | Significant Downregulation | [7] |

Table 2: In Vivo Effects of PDE4 Inhibitors on Neuroinflammation

| Compound | Animal Model | Treatment Regimen | Measured Outcome | Result | Reference |

| Rolipram | APP/PS1/tau mice | - | IL-1β, IL-6, TNF-α levels | Significant Reduction | [2] |

| Rolipram | Rat model of PTSD | 1 mg/kg/day for 14 days | IL-6, IL-1β, microglial activation | Significant Reduction | [4] |

| Rolipram | Rat model of neuropathic pain | 3 mg/kg, i.p. | p-NFκB, TNF-α, IL-1β in DRG | Significant Reduction | [5] |

Experimental Protocols

The following section details methodologies for key experiments to assess the anti-neuroinflammatory effects of D159687. These protocols are based on established methods used for other PDE4 inhibitors and can be adapted for D159687.

In Vitro Microglia Activation Assay

This protocol describes how to assess the effect of D159687 on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV-2 microglial cell line or primary microglia

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

D159687

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

96-well cell culture plates

Procedure:

-

Seed microglial cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of D159687 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for CREB Phosphorylation

This protocol outlines the steps to measure the effect of D159687 on the phosphorylation of CREB, a key downstream target in the cAMP signaling pathway.

Materials:

-

Microglial cells or hippocampal tissue

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibodies: anti-pCREB (Ser133), anti-CREB, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells or animal models with D159687 as described in the relevant experimental design.

-

Lyse the cells or homogenize the tissue in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies against pCREB, total CREB, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pCREB levels to total CREB and the loading control.

In Vivo Model of Neuroinflammation

This protocol describes a common method for inducing neuroinflammation in rodents to evaluate the in vivo efficacy of D159687.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

D159687

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer D159687 (e.g., 1, 3, 10 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection for a pre-determined period (e.g., 7 consecutive days).

-

On the final day of treatment, induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg).

-

At a specified time point after LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood.

-

Process the brain tissue for analysis of inflammatory markers (e.g., cytokine levels by ELISA or qPCR, microglial activation by immunohistochemistry) and signaling pathway components (e.g., pCREB by Western blot).

-

Analyze serum for systemic cytokine levels.

Conclusion and Future Directions

The selective PDE4D inhibitor D159687 holds significant promise as a therapeutic agent for neurological disorders characterized by neuroinflammation. Its mechanism of action, centered on the elevation of intracellular cAMP and the subsequent activation of the PKA/CREB signaling pathway, provides a strong rationale for its anti-inflammatory and neuroprotective effects. While direct experimental evidence specifically for D159687 in neuroinflammation models is still developing, the extensive data from other PDE4 inhibitors strongly supports its potential in this area.

Future research should focus on a number of key areas:

-

Directly quantifying the in vitro and in vivo effects of D159687 on a comprehensive panel of pro- and anti-inflammatory cytokines and chemokines.

-

Elucidating the precise downstream molecular targets of the cAMP/PKA/CREB pathway that mediate the anti-inflammatory effects of D159687, with a particular focus on the NF-κB signaling cascade.

-

Evaluating the efficacy of D159687 in various preclinical models of neurodegenerative and psychiatric diseases where neuroinflammation is a key pathological feature.

-

Investigating the potential for isoform-specific effects of PDE4D inhibition on different cell types within the central nervous system to better understand the therapeutic window and potential side effects.

This in-depth technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing the therapeutic potential of D159687 in the context of neuroinflammation. The provided protocols and data summaries offer a starting point for the rigorous preclinical evaluation of this promising compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of phosphodiesterase-4 by rolipram alleviates anxiety-like behavior in mice with PTSD by modulating neuroinflammation and synaptic plasticity via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Apremilast on LPS-induced immunomodulation and inflammation via activation of Nrf2/HO-1 pathways in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Apremilast-Induced Macrophage Polarization on Intestinal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct and indirect suppression of interleukin-6 gene expression in murine macrophages by nuclear orphan receptor REV-ERBα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antineuroinflammatory Effects of 7,3’,4’-Trihydroxyisoflavone in Lipopolysaccharide-Stimulated BV2 Microglial Cells through MAPK and NF-κB Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the TLR4/NF-κB pathway promotes the polarization of LPS-induced BV2 microglia toward the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

D159687: A Novel Modulator of Synaptic Plasticity and Cognitive Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme that plays a critical role in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4D, D159687 elevates cAMP concentrations, subsequently activating the cAMP-dependent protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity, learning, and memory. Preclinical studies have demonstrated the potential of D159687 to enhance cognitive function and reverse memory deficits in various models, including traumatic brain injury and age-related cognitive decline. This document provides a comprehensive technical overview of the role of D159687 in synaptic plasticity, including its mechanism of action, supporting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

D159687 functions as a negative allosteric modulator of PDE4D. Unlike competitive inhibitors that bind to the active site, D159687 binds to a regulatory region of the PDE4D enzyme. This allosteric modulation reduces the catalytic activity of PDE4D, leading to an accumulation of its substrate, cAMP. The increased intracellular cAMP levels trigger a downstream signaling cascade that is pivotal for synaptic plasticity.

The primary pathway activated by D159687-mediated PDE4D inhibition is the cAMP/PKA/CREB signaling cascade :

-

Increased cAMP: Inhibition of PDE4D by D159687 leads to elevated levels of cAMP within the neuron.

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream targets.

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB) at the Serine-133 residue.

-

Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP), to bind to cAMP response elements (CREs) in the promoter regions of target genes. This initiates the transcription of genes crucial for long-term potentiation (LTP) and memory formation, including neurotrophic factors and synaptic proteins.

Quantitative Data on the Effects of D159687

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of D159687 on molecular markers of synaptic plasticity and cognitive function.

Table 1: Effects of D159687 on Phosphorylation of Synaptic Plasticity-Related Proteins in the Hippocampus [1]

| Protein | Treatment Group | Time Post-Conditioning | Change in Phosphorylation (relative to vehicle) |

| pCREB (Ser¹³³)/CREB | D159687 (3 mg/kg) | 0.5 h | Significant Increase |

| D159687 (30 mg/kg) | 0.5 h | Significant Increase | |

| D159687 (3 mg/kg) | 1 h | No Significant Change | |

| D159687 (30 mg/kg) | 1 h | No Significant Change | |

| pSNAP-25 (Thr¹³⁸)/SNAP-25 | D159687 (3 mg/kg) | 0.5 h | No Significant Change |

| D159687 (30 mg/kg) | 0.5 h | Significant Increase | |

| D159687 (3 mg/kg) | 1 h | No Significant Change | |

| D159687 (30 mg/kg) | 1 h | No Significant Change | |

| pNR2A (Tyr¹²⁴⁶)/NR2A | D159687 (3 mg/kg) | 0.5 h | No Significant Change |

| D159687 (30 mg/kg) | 0.5 h | No Significant Change | |

| D159687 (3 mg/kg) | 1 h | No Significant Change | |

| D159687 (30 mg/kg) | 1 h | No Significant Change |

Table 2: Effects of D159687 on Cognitive Function in Animal Models

| Animal Model | Behavioral Test | Treatment | Outcome | Reference |

| Traumatic Brain Injury (Rat) | Cue and Contextual Fear Conditioning | D159687 (0.3 mg/kg, i.p.) | Reversed TBI-induced learning and memory deficits | [2][3] |

| Traumatic Brain Injury (Rat) | Water Maze | D159687 (0.3 mg/kg, i.p.) | Reversed TBI-induced deficits in acquisition | [2][3] |

| Traumatic Brain Injury (Rat) | Spatial Working Memory Task | D159687 (0.3 mg/kg, i.p.) | Reversed TBI-induced deficits | [2][3] |

| Aged Mice | Spontaneous Y-Maze | D159687 (3 mg/kg, oral gavage) | No significant effect on cognitive function | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of D159687 in synaptic plasticity.

Immunoblotting for Phosphorylated Proteins

Objective: To quantify the levels of phosphorylated CREB, SNAP-25, and NR2A in hippocampal tissue following D159687 administration and a learning paradigm.

Methodology:

-

Tissue Preparation:

-

Administer D159687 (e.g., 3 or 30 mg/kg, p.o.) or vehicle to rodents 30 minutes before a conditioning task (e.g., fear conditioning).

-

Euthanize animals at specified time points post-conditioning (e.g., 0.5 or 1 hour).

-

Rapidly dissect the hippocampus on ice and homogenize in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA protein assay).

-

-

Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of CREB, SNAP-25, and NR2A overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels. An internal control like β-actin or GAPDH should also be used to ensure equal loading.

-

Long-Term Potentiation (LTP) Electrophysiology

Objective: To assess the effect of D159687 on synaptic plasticity by measuring long-term potentiation in hippocampal slices.

Methodology:

-

Hippocampal Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Rapidly remove the brain and dissect the hippocampi in ice-cold aCSF.

-

Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

-

Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber perfused with oxygenated aCSF at a constant temperature (e.g., 32°C).

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Experimental Procedure:

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply D159687 or vehicle to the perfusion bath.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

-

Continue recording fEPSPs for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Express the fEPSP slope as a percentage of the pre-HFS baseline.

-

Compare the magnitude and duration of LTP between the D159687-treated and vehicle-treated groups.

-

Y-Maze Test for Spatial Working Memory

Objective: To evaluate the effect of D159687 on spatial working memory in rodents.

Methodology:

-

Apparatus:

-

A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) placed in a room with visual cues.

-

-

Procedure:

-

Administer D159687 or vehicle to the animal at a specified time before the test (e.g., 60 minutes).

-

Place the animal at the center of the Y-maze and allow it to freely explore the arms for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries using a video tracking system.

-

-

Data Analysis:

-

An arm entry is defined as the animal placing all four paws into the arm.

-

A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

-

Calculate the percentage of spontaneous alternations as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

The total number of arm entries can be used as a measure of general locomotor activity.

-

Contextual Fear Conditioning

Objective: To assess the effect of D159687 on associative learning and memory.

Methodology:

-

Apparatus:

-

A conditioning chamber with a grid floor connected to a shock generator, placed within a sound-attenuating cubicle. A video camera is used to record the animal's behavior.

-

-

Training (Day 1):

-

Administer D159687 or vehicle 30 minutes before training.

-

Place the animal in the conditioning chamber and allow for a habituation period (e.g., 2 minutes).

-

Present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB), that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA).

-

Repeat the CS-US pairing for a set number of trials (e.g., 3 trials) with an inter-trial interval.

-

-

Contextual Fear Memory Test (Day 2):

-

Place the animal back into the same conditioning chamber (the context) for a set duration (e.g., 5 minutes) without presenting the tone or the shock.

-

Measure the amount of time the animal spends freezing, which is defined as the complete absence of movement except for respiration.

-

-

Cued Fear Memory Test (Day 3):

-

Place the animal in a novel context (different shape, color, and odor) to assess fear memory to the cue specifically.

-

After a habituation period, present the auditory CS for a set duration.

-

Measure the freezing behavior during the presentation of the cue.

-

-

Data Analysis:

-

Calculate the percentage of time spent freezing during the contextual and cued memory tests.

-

Compare the freezing levels between the D159687-treated and vehicle-treated groups.

-

Visualizations

D159687 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. A negative allosteric modulator of PDE4D enhances learning after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Negative Allosteric Modulator of PDE4D Enhances Learning after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of D159687: A Selective PDE4D Allosteric Modulator

Introduction

D159687 is a selective, negative allosteric modulator of phosphodiesterase 4D (PDE4D), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4D, D159687 elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway.[3][4] This mode of action has positioned D159687 as a compound of interest for several therapeutic areas, with preclinical studies exploring its potential in metabolic disorders, cognitive enhancement, and neuropsychiatric conditions.[1][5][6] This technical guide synthesizes the available preclinical data on D159687, focusing on its pharmacological effects, experimental protocols, and key signaling pathways.

Pharmacodynamics and In Vitro Activity

D159687 selectively inhibits the PDE4D isoform. Unlike competitive inhibitors, D159687 acts as a negative allosteric modulator, altering the enzyme's structure to reduce its catalytic activity by approximately 80%.[5] The compound has demonstrated a potent effect on cAMP signaling in vitro.

Table 1: In Vitro Potency of D159687

| Parameter | Value | Cell Line/System | Reference |

| PDE4D7 IC50 | 27 nM | - | [1][2] |

| CREB Phosphorylation (Optimal Concentration) | 1 µM | HT-22 (mouse hippocampal cell line) | [3][4] |

| CREB Phosphorylation (Peak Time at 1 µM) | 6 hours | HT-22 (mouse hippocampal cell line) | [3] |

Experimental Protocol: CREB Phosphorylation Assay [3][4]

-

Cell Line: HT-22 mouse hippocampal cells.

-

Treatment: Cells were treated with varying concentrations of D159687 (e.g., 0.01-1 µM) for different durations (e.g., 0-24 hours).

-

Analysis: Following treatment, cell lysates were collected for analysis. The levels of phosphorylated CREB (pCREB) and total CREB were quantified, likely using Western blotting or a similar immunoassay, to determine the effect of D159687 on CREB activation.

Mechanism of Action: Signaling Pathway

D159687's mechanism of action centers on the modulation of the cAMP signaling cascade. By inhibiting PDE4D, D159687 prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Activated CREB then translocates to the nucleus to regulate the transcription of genes involved in various cellular processes, including memory and metabolism.

Preclinical Efficacy

A study in aged mice investigated the effects of D159687 on body weight and composition. The findings suggest a potential role for D159687 in promoting fat mass loss while preserving lean mass.[5][7]

Table 2: Effects of D159687 on Body Composition in Aged Mice [5][7]

| Parameter | D159687-Treated Group | Control (DMSO) Group | p-value |

| Study Duration | 7 weeks | 7 weeks | - |

| Dosing | 3 mg/kg, oral gavage, weekdays | DMSO, oral gavage, weekdays | - |

| Weight Change (adjusted for baseline) | 4.2 g greater loss | - | < 0.001 |

| Primary Contributor to Weight Loss | Fat mass | - | - |

| Lean Mass Change | Unchanged | Unchanged | - |

| Food Intake | Significantly increased | - | - |

| Mortality | 4 out of 10 mice died in the first week (suspected acute lung injury) | 0 deaths | - |

Experimental Protocol: In Vivo Study in Aged Mice [5]

-

Animal Model: 19 male, 18-month-old mice.

-

Randomization: Mice were randomized to receive either D159687 or a control vehicle (DMSO).

-

Drug Administration: D159687 was administered at a dose of 3 mg/kg of body weight via oral gavage on weekdays for seven weeks. The control group received an equivalent volume of DMSO.

-

Assessments: Body weight, body composition (fat and lean mass), and food intake were monitored over the study period.

-

Behavioral and Functional Tests: Treadmill, inverted grip strength, rotarod, and spontaneous Y-maze tests were performed once.

-

Biochemical Analysis: Skeletal muscle mitochondrial biogenesis was assessed.

D159687 has demonstrated pro-cognitive effects in female Cynomolgus macaques, suggesting a potential to enhance synaptic function.[8]

Table 3: Cognitive Effects of D159687 in Cynomolgus Macaques [8]

| Parameter | Dosing | Outcome |

| Cognitive Task | Object Retrieval (OR) | Robust pro-cognitive effect |

| Dosing Regimen | 0.05, 0.5, and 5.0 mg/kg, oral, once weekly for 4 weeks | Dose-dependent improvement in OR task performance |

| Adverse Events | Not observed in the tested dose range | - |

Experimental Protocol: Object Retrieval Task in Monkeys [8]

-

Animal Model: Female Cynomolgus macaques (4-6 years old).

-

Drug Administration: D159687 was administered orally at doses of 0.05, 0.5, and 5.0 mg/kg. A Latin-square design was used to ensure all animals received each dose level in a randomized order.

-

Vehicle: 0.5% Poloxamer 188 + 0.5% HPMC + 0.4% Tween 80.

-

Behavioral Testing: The Object Retrieval (OR) task was used to assess cognitive function.

Studies in mice have revealed distinct behavioral profiles for D159687 compared to inhibitors of other PDE4 subtypes, such as the PDE4B inhibitor A33. These findings highlight the subtype-selective effects of D159687 on the central nervous system.[4][6][9]

Table 4: Behavioral Effects of D159687 in Mice [4][6][9]

| Behavioral Test | Effect of D159687 |

| Ethanol-induced Ataxia | Prolonged recovery |

| Propofol-induced Ataxia | Prolonged recovery |

| Diazepam-induced Ataxia | Accelerated recovery |

| Sedative-Hypnotic Effects of Ethanol | Prolonged |

| Sedative-Hypnotic Effects of Diazepam | Shortened |

| Acute Functional Tolerance to Ethanol | Prevented development |

| Ethanol Consumption (Two-Bottle Choice) | Transiently reduced |

| Novel Object Recognition | Improved memory |

| Forced Swim Test / Tail Suspension Test | No antidepressant-like effect |

| Novelty Suppressed Feeding | No anxiolytic benefit |

Experimental Protocol: Behavioral Phenotyping in Mice [4][6]

-

Animal Model: Male and female C57BL/6J mice.

-

Drug Administration: D159687 was administered intraperitoneally (i.p.) at doses such as 3 mg/kg.

-

Behavioral Paradigms:

-

Rotarod Test: To assess motor coordination and ataxia induced by ethanol, propofol, or diazepam.

-

Loss of Righting Reflex (LORR): To measure the sedative-hypnotic effects of higher doses of ethanol or diazepam.

-

Two-Bottle Choice Drinking: To evaluate voluntary ethanol consumption.

-

Novel Object Recognition: To assess learning and memory.

-

Forced Swim and Tail Suspension Tests: To evaluate antidepressant-like activity.

-

Novelty Suppressed Feeding: To assess anxiolytic-like effects.

-

Pharmacokinetics

Pharmacokinetic studies in female Cynomolgus macaques have provided initial insights into the absorption, distribution, and elimination of D159687.[8]

Table 5: Pharmacokinetic Parameters of D159687 in Female Cynomolgus Macaques [8]

| Route of Administration | Dose | Terminal Half-Life (t½) | Plasma Protein Binding (Fu) |

| Intravenous | 1 mg/kg | 1.24 hours | 0.07 (moderate-to-highly bound) |

| Oral | 5 mg/kg | 3.1 hours | - |

Experimental Protocol: Pharmacokinetic Study in Monkeys [8]

-

Animal Model: Female Cynomolgus macaques.

-

Intravenous Administration: A single dose of 1 mg/kg D159687 was administered via intravenous infusion.

-

Oral Administration: Following a 9-day washout period, a daily oral gavage dose of 5 mg/kg D159687 was administered for seven days.

-

Sample Collection: Blood samples were collected at various time points to determine plasma concentrations of D159687.

-

Plasma Protein Binding: Determined in vitro using equilibrium dialysis with monkey plasma.

Safety and Tolerability

Preclinical studies have raised some safety considerations for D159687. In a study with aged mice, a high mortality rate was observed in the D159687-treated group, with necropsies suggesting acute lung injury.[5][7] However, in a study with Cynomolgus macaques, D159687 was well-tolerated at the tested doses, with a wider therapeutic window with respect to emesis compared to pan-PDE4 inhibitors.[1][8]

D159687 is a selective PDE4D inhibitor with a distinct preclinical profile. It has demonstrated potential for inducing fat mass loss, enhancing cognitive function, and modulating responses to centrally acting drugs.[5][6][8] Its allosteric mechanism of action may offer a wider therapeutic window compared to non-selective PDE4 inhibitors.[1] However, the mortality observed in aged mice warrants further investigation into the safety profile of the compound.[5] The collective preclinical data support the continued exploration of D159687 and other selective PDE4D modulators for a range of therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. COMPOUND D159687, A PHOSPHODIESTERASE 4D INHIBITOR, INDUCES WEIGHT AND FAT MASS LOSS IN AGED MICE WITHOUT CHANGING LEAN MASS, PHYSICAL AND COGNITIVE FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective PDE4B and PDE4D inhibitors produce distinct behavioral responses to ethanol and GABAergic drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compound D159687, a phosphodiesterase 4D inhibitor, induces weight and fat mass loss in aged mice without changing lean mass, physical and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

D159687 Target Validation in CNS Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary